molecular formula C17H13N5O2 B11180787 2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11180787
M. Wt: 319.32 g/mol
InChI Key: YWHZVPNAKCUWEL-UHFFFAOYSA-N
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Description

2-Amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a polycyclic heteroaromatic compound featuring a pyrido[4,3-b][1,6]naphthyridine core substituted with an amino group at position 2 and a 2-pyridylmethyl moiety at position 6. The 1,6-naphthyridine scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and topoisomerases .

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

2-amino-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C17H13N5O2/c18-22-8-5-15-13(17(22)24)9-12-14(20-15)4-7-21(16(12)23)10-11-3-1-2-6-19-11/h1-9H,10,18H2

InChI Key

YWHZVPNAKCUWEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through various synthetic routes. One common method involves the cycloaddition of benzyl methyl ketone into α-cyanocinnamonitrile in the presence of ammonium acetate . This reaction yields α-aminopyridine, which can then undergo further reactions to form the desired naphthyridine derivative.

Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere . This method provides a more eco-friendly and efficient synthesis route.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The use of catalysts and optimized reaction conditions are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and pyridylmethyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce reduced naphthyridine derivatives. Substitution reactions can lead to various substituted naphthyridine compounds.

Mechanism of Action

The mechanism of action of 2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of 1,6-Naphthyridine Derivatives
Compound Core Structure Substituents (Position) Synthesis Method Reference
Target compound Pyrido[4,3-b][1,6]naphthyridine 2-amino, 8-(2-pyridylmethyl) Not explicitly reported -
2-(2-Methoxyethyl)-8-(pyridin-2-ylmethyl) analog Pyrido[4,3-b][1,6]naphthyridine 2-methoxyethyl, 8-(pyridin-2-ylmethyl) Multi-step alkylation/condensation
8-Chlorobenzo[b]thieno[3,2-h]-1,6-naphthyridin-6(11H)-one Benzo[b]thieno[3,2-h]-1,6-naphthyridine 8-chloro, fused thiophene ring Friedländer cyclization
Naphtho[2,3-b][1,6]naphthyridine derivatives Naphtho[2,3-b][1,6]naphthyridine Variable aryl/heteroaryl substituents Three-component domino reaction

Key Observations :

  • 8-Chlorobenzo[b]thieno derivatives (e.g., 8d) exhibit fused thiophene rings, which confer higher drug-likeness scores (surpassing acyclovir) due to favorable lipophilicity and fragment-based bioactivity .
  • Naphtho[2,3-b][1,6]naphthyridines are synthesized via efficient domino reactions (70–86% yields) with water as the only byproduct, contrasting with traditional multi-step syntheses .

Key Insights :

  • 8d’s chloro-substituted benzo[b]thieno system demonstrates how halogenation improves drug-likeness, a strategy applicable to the target compound .
  • Dibenzo[c,h][1,6]naphthyridines highlight the scaffold’s versatility in targeting diverse enzymes like topoisomerases .

Computational and Drug-Design Insights

3D-QSAR models for 1,6-naphthyridines identify critical regions for activity:

  • CoMSIA contour maps reveal that electronegative substituents at position 2 (e.g., amino) enhance VEGFR-2 inhibition, aligning with the target compound’s structure .
  • ADME predictions suggest that the 2-pyridylmethyl group may improve solubility and bioavailability compared to bulkier aryl substituents in naphtho derivatives .

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